molecular formula C9H11FOS B7996744 3-Ethoxy-5-fluorophenyl methyl sulfide

3-Ethoxy-5-fluorophenyl methyl sulfide

Cat. No.: B7996744
M. Wt: 186.25 g/mol
InChI Key: VPFLLBYZRIAQDT-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluorophenyl methyl sulfide (CAS 1379238-00-2) is a chemical compound with the molecular formula C9H11FOS and a molecular weight of 186.25 g/mol . It is a fluorinated phenyl methyl sulfide derivative characterized by its ethoxy and fluorine substituents on the phenyl ring. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds featuring similar (3-ethoxy-5-fluorophenyl) scaffolds are of significant interest in pharmaceutical research for the development of novel therapeutics, particularly as modulators of the dopamine transporter (DAT) for investigating potential treatments for psychostimulant use disorders . As a synthetic intermediate, it can be used to explore structure-activity relationships and to synthesize more complex molecules for biological evaluation . The product is intended for research purposes only in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-3-fluoro-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-3-11-8-4-7(10)5-9(6-8)12-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFLLBYZRIAQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 3 Ethoxy 5 Fluorophenyl Methyl Sulfide and Its Analogues

Strategic Approaches to Introducing the Ethoxy Moiety

The formation of the ether linkage, specifically the introduction of the ethoxy group, is a critical step in the synthesis of 3-Ethoxy-5-fluorophenyl methyl sulfide (B99878). This is typically achieved by the O-arylation of a corresponding phenol (B47542) precursor, such as 3-fluoro-5-mercaptophenol or a derivative thereof. Two classical yet powerful methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.

Etherification Reactions and Catalyst Systems

The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgbyjus.com In the context of synthesizing 3-Ethoxy-5-fluorophenyl methyl sulfide, this would involve the deprotonation of a 3-fluoro-5-(methylthio)phenol (B1447471) precursor with a suitable base to form the more nucleophilic phenoxide, which then displaces a halide from an ethylating agent like ethyl iodide or ethyl bromide. byjus.commasterorganicchemistry.com The choice of base is crucial to prevent side reactions, with common options including sodium hydride (NaH) or potassium carbonate (K₂CO₃). youtube.comchemistrytalk.org

The Ullmann condensation offers an alternative, particularly for less reactive aryl halides. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction facilitates the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgumich.edu Modern advancements have led to the development of more efficient catalyst systems that operate under milder conditions than the traditionally harsh requirements of high temperatures. nih.gov These systems often employ copper(I) salts, such as CuI, in the presence of a ligand to enhance catalytic activity. nih.gov

MethodTypical ReagentsCatalyst/BaseGeneral Conditions
Williamson Ether SynthesisPhenol precursor, Ethyl halide (e.g., C₂H₅I, C₂H₅Br)Base (e.g., NaH, K₂CO₃)Aprotic polar solvent (e.g., DMF, Acetonitrile), 50-100 °C
Ullmann CondensationAryl halide, EthanolCu(I) salt (e.g., CuI), Ligand (e.g., Phenanthroline, Ethylene glycol)Polar aprotic solvent (e.g., DMF, NMP), Higher temperatures (>100 °C)

Regioselectivity and Stereoselectivity in Ethoxy Group Installation

In the synthesis of this compound, regioselectivity is paramount. Starting with a precursor where the fluoro and methylthio (or a precursor to it) groups are already in place, such as 3-fluoro-5-mercaptophenol, the ethoxylation will occur at the phenolic hydroxyl group. The Williamson ether synthesis is inherently regioselective in this regard, as the reaction occurs specifically at the deprotonated hydroxyl group. masterorganicchemistry.com

Advanced Methods for Aryl Methyl Sulfide Formation

The introduction of the methyl sulfide moiety onto the aromatic ring is another key transformation. This typically involves the formation of a carbon-sulfur (C-S) bond, for which several powerful cross-coupling and direct sulfidation methods have been developed.

C-S Bond Formation via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most versatile methods for forming C-S bonds. The Buchwald-Hartwig amination has been extended to C-S coupling, providing a highly efficient palladium-catalyzed method for the synthesis of aryl thioethers from aryl halides and thiols. organic-chemistry.orgresearchgate.netnih.gov For the synthesis of this compound, this would involve coupling a 3-ethoxy-5-fluoroaryl halide with methanethiol (B179389) or a suitable equivalent. These reactions typically utilize a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand like BINAP or dppf. nih.govorganic-synthesis.com

Copper- and nickel-based catalyst systems also offer effective alternatives for C-S cross-coupling. nih.govorganic-chemistry.org Copper-catalyzed methods, often referred to as Ullmann-type couplings, can be used to couple aryl iodides with thiols. organic-chemistry.org Nickel catalysts have also been shown to be effective for the coupling of aryl triflates with thiols. organic-chemistry.org

MethodCatalyst SystemSulfur SourceTypical Substrate
Buchwald-Hartwig C-S CouplingPd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP, dppf)Methanethiol or its saltAryl halide (I, Br, Cl) or triflate
Copper-Catalyzed CouplingCu(I) salt (e.g., CuI)Methanethiol or its saltAryl iodide
Nickel-Catalyzed CouplingNi catalystMethanethiol or its saltAryl triflate

Direct Sulfidation Techniques and Reagent Development

Direct sulfidation methods provide an alternative to cross-coupling reactions. One common approach involves the use of dimethyl disulfide (DMDS) as the methylthiolating agent. wikipedia.org Reactions of aryl halides with DMDS can be catalyzed by copper, providing a direct route to aryl methyl sulfides. organic-chemistry.org This method avoids the use of the volatile and odorous methanethiol. wikipedia.org Research has also explored the reaction of arenediazonium salts with DMDS under visible light photoredox catalysis as a mild and efficient method for aryl sulfide synthesis. rsc.org

Fluorination Strategies on the Aromatic Core

The introduction of the fluorine atom onto the aromatic ring can be achieved through several strategies, with nucleophilic aromatic substitution (SNAr) being a prominent method. masterorganicchemistry.com The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. masterorganicchemistry.com The presence of strong electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.com

In the context of synthesizing this compound, a plausible strategy would involve the displacement of a suitable leaving group, such as a nitro group or another halogen, from a precursor molecule by a fluoride (B91410) source like potassium fluoride. For instance, a precursor like 3-ethoxy-5-nitrophenyl methyl sulfide could potentially undergo fluorodenitration. The regioselectivity of such a substitution would be dictated by the activating effects of the other substituents on the ring.

Direct fluorination using electrophilic fluorinating agents is another possibility, although controlling the regioselectivity on a polysubstituted aromatic ring can be challenging. beilstein-journals.org Research into directed nucleophilic aromatic substitution reactions has shown that certain directing groups can control the position of substitution, even in the absence of strong electron-withdrawing groups. rsc.org

Electrophilic and Nucleophilic Fluorination Routes

The introduction of a fluorine atom onto an aromatic ring is a pivotal step in the synthesis of fluorinated aromatics and can be broadly achieved through two primary pathways: electrophilic and nucleophilic fluorination. numberanalytics.com

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org These reagents are characterized by a fluorine atom attached to a highly electron-withdrawing group, which creates a partial positive charge on the fluorine. wikipedia.org Commonly used electrophilic fluorinating agents include N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor® (F-TEDA-BF4). wikipedia.orgnumberanalytics.com The reaction mechanism is thought to proceed via either an SN2 pathway or a single-electron transfer (SET) process, a topic that remains a subject of discussion in the scientific community. wikipedia.orgnih.gov While powerful, direct electrophilic fluorination of a precursor like 3-ethoxy-phenyl methyl sulfide to achieve the desired product would be challenging due to the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr) offers a more controlled approach for installing fluorine. This method relies on the displacement of a suitable leaving group (e.g., -Cl, -Br, -NO₂) on an electron-deficient aromatic ring by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). acsgcipr.org The efficiency of SNAr reactions can be enhanced through the use of polar aprotic solvents and phase-transfer catalysts. acsgcipr.org For substrates that are not sufficiently activated, transition metal-catalyzed nucleophilic fluorination, particularly with palladium catalysts, has become a state-of-the-art method for coupling aryl halides or triflates with fluoride sources. numberanalytics.comnih.gov Another classic but less commonly used method due to safety concerns is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. tandfonline.com

A comparison of common fluorinating agents is presented in Table 1.

Table 1: Comparison of Common Fluorination Reagents

Reagent Class Example(s) Typical Application Advantages Disadvantages
Electrophilic Selectfluor®, NFSI Direct fluorination of electron-rich arenes and enol ethers. Commercially available, relatively stable solids. Can be expensive; regioselectivity is dictated by substrate electronics. numberanalytics.comwikipedia.org
Nucleophilic (Salt) KF, CsF SNAr reactions on electron-deficient arenes (Halex process). Inexpensive, readily available. Requires activated substrates or harsh conditions; low solubility. acsgcipr.org
Nucleophilic (Catalytic) Pd catalysts + MF Cross-coupling with aryl (pseudo)halides. Broad substrate scope, mild conditions. Catalyst cost and sensitivity. nih.gov

Control of Fluorine Regiochemistry

Achieving the correct substitution pattern is arguably the most critical challenge in synthesizing this compound. The final arrangement of substituents is determined by the synthetic route and the directing effects of the groups involved.

In electrophilic fluorination , the regiochemical outcome is governed by the electronic properties of the substituents already on the ring. Both the ethoxy and methylthio groups are ortho-, para-directing activators. Therefore, direct fluorination of 3-ethoxyphenyl methyl sulfide would likely yield a mixture of products, with fluorination occurring at the positions ortho and para to the activating groups, not at the desired C5 position.

Conversely, nucleophilic fluorination provides superior regiochemical control because the position of the incoming fluorine atom is predetermined by the location of the leaving group on the starting material. researchgate.net To synthesize the target compound via this route, a precursor such as 3-bromo-5-ethoxyphenyl methyl sulfide or 3-ethoxy-5-nitrophenyl methyl sulfide would be required. The SNAr reaction would then selectively replace the bromo or nitro group with fluorine.

Modern synthetic chemistry offers several strategies to manipulate regioselectivity, as detailed in Table 2.

Table 2: Strategies for Regiocontrol in Aromatic Fluorination

Strategy Description Applicability to Target Synthesis
Leaving Group Placement In SNAr reactions, the fluorine atom is introduced precisely where a leaving group (e.g., Br, Cl, NO₂) is located on the precursor ring. Highly applicable. A precursor like 1-bromo-3-ethoxy-5-(methylthio)benzene would be an ideal starting point for a nucleophilic fluorination step.
Directed ortho-Metalation (DoM) A directing group (e.g., amide, ether) coordinates a strong base (like an organolithium reagent), leading to deprotonation at the ortho position. The resulting aryl anion can then be quenched with an electrophilic fluorine source. Less direct for the meta-pattern. It would require a multi-step sequence, potentially using a directing group that is later removed or modified.
Blocking Groups Temporarily installing a group (e.g., a bulky silyl (B83357) group) to block a more reactive position, forcing the fluorination to occur at a less favored site. The blocking group is removed in a subsequent step. Potentially useful in an electrophilic approach to prevent ortho/para fluorination, but adds complexity and steps to the synthesis.
Catalyst Control Utilizing transition metal catalysts with specific ligands that can override the innate directing effects of substrates, often through chelation assistance. youtube.com A plausible advanced strategy, although specific catalysts for this transformation would require development.

Multistep Synthesis and Convergent/Divergent Approaches

A linear synthesis would involve sequential modification of a single starting material. For example, one might start with 3,5-difluorophenol (B1294556), first performing an etherification to add the ethyl group, followed by a reaction to introduce the methylthio group, perhaps via a lithiation and quench with dimethyl disulfide.

A convergent synthesis improves efficiency by preparing key fragments of the molecule separately before combining them in the final stages. For the target compound, this is less applicable due to the simple structure, but for more complex analogues, one could imagine synthesizing a fluorinated phenyl fragment and an ethoxy-methylthio side chain separately before coupling them.

A divergent synthesis is a powerful strategy for producing a library of analogues from a common intermediate. wikipedia.org This approach is highly relevant for exploring the structure-activity relationships of analogues of this compound. A synthetic chemist could prepare a key intermediate, such as 1-bromo-3-fluoro-5-hydroxybenzene. From this central molecule, a divergent approach could be used:

Path A (Alkylation): Reaction with a variety of alkyl halides (e.g., ethyl iodide, propyl iodide) would generate a series of 1-bromo-3-fluoro-5-alkoxybenzene analogues.

Path B (Thiolation): Subsequent palladium-catalyzed coupling with various alkyl thiols could then be performed on this library of alkoxy intermediates to generate a diverse set of final products.

This divergent strategy allows for the efficient creation of multiple, structurally related compounds from a single, advanced precursor, which is a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov

Green Chemistry Principles and Sustainable Synthesis of the Compound

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact and improve safety. societechimiquedefrance.frnumberanalytics.com For the synthesis of this compound and its analogues, several green chemistry principles can be applied.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. For instance, a Pd-catalyzed C-F bond formation is preferable to a Balz-Schiemann reaction, which generates stoichiometric byproducts. nih.govtandfonline.com

Use of Less Hazardous Reagents: Traditional fluorination chemistry often involves highly toxic and corrosive reagents like elemental fluorine or anhydrous hydrogen fluoride (HF). numberanalytics.comsigmaaldrich.com Modern synthetic chemistry focuses on developing safer, solid, and stable fluorinating agents like Selectfluor®. numberanalytics.com Recent innovations also include new, environmentally benign methods for creating important functional groups, such as the synthesis of sulfonyl fluorides from thiols using safer reagents and producing only non-toxic salts as byproducts. sciencedaily.comeurekalert.org

Catalysis: The use of catalytic instead of stoichiometric reagents reduces waste and can enable reactions under milder conditions. numberanalytics.com This includes transition-metal catalysis, organocatalysis, and emerging fields like photocatalysis and electrochemical synthesis, which can reduce the need for chemical oxidants or reductants. numberanalytics.comchinesechemsoc.org

Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be a tool to dramatically reduce reaction times and energy input.

Safer Solvents and Reaction Conditions: The development of fluorous chemistry utilizes perfluorinated solvents that can facilitate easy separation and recycling of fluorous-tagged catalysts, minimizing solvent waste. rsc.orgtcichemicals.com

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Compound List

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Selectfluor®
N-fluorobenzenesulfonimide (NFSI)
N-fluoro-o-benzenedisulfonimide (NFOBS)
Potassium fluoride (KF)
Cesium fluoride (CsF)
3-ethoxy-phenyl methyl sulfide
3-bromo-5-ethoxyphenyl methyl sulfide
3-ethoxy-5-nitrophenyl methyl sulfide
3,5-difluorophenol
Dimethyl disulfide
1-bromo-3-fluoro-5-hydroxybenzene
Ethyl iodide
Propyl iodide
1-bromo-3-fluoro-5-alkoxybenzene
Hydrogen fluoride (HF)
Cefazolin

Exploration of Chemical Reactivity and Reaction Mechanisms of 3 Ethoxy 5 Fluorophenyl Methyl Sulfide

Reactivity of the Ethoxy Group

The ethoxy group is generally stable. However, under harsh acidic conditions (e.g., using HBr or HI), the ether linkage can be cleaved to yield the corresponding phenol (B47542) (3-fluoro-5-(methylthio)phenol) and an ethyl halide. This reaction, known as ether cleavage, is a standard transformation for aryl ethers.

Ether Cleavage and Trans-etherification Reactions

Ether cleavage is a fundamental reaction in organic chemistry, typically requiring harsh conditions due to the general stability of the C-O bond. wikipedia.org For aryl alkyl ethers, such as 3-Ethoxy-5-fluorophenyl methyl sulfide (B99878), cleavage is generally achieved under strong acidic conditions, often with hydrogen halides like HBr or HI. masterorganicchemistry.comlibretexts.orglibretexts.org

The reaction mechanism for the acid-catalyzed cleavage of an aryl ethyl ether can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the stability of the potential carbocation intermediates. wikipedia.orglibretexts.org In the case of 3-Ethoxy-5-fluorophenyl methyl sulfide, the ethyl group is a primary alkyl group, which disfavors the formation of a primary carbocation. Therefore, the cleavage is anticipated to proceed via an S(_N)2 mechanism. masterorganicchemistry.comlibretexts.org The process would be initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (ethanol). The halide anion (e.g., Br or I) would then act as a nucleophile, attacking the less sterically hindered ethyl carbon to yield ethyl halide and 3-fluoro-5-(methylthio)phenol (B1447471). libretexts.orglibretexts.org Cleavage of the aryl C-O bond is highly unlikely as it would require nucleophilic attack on an sp-hybridized carbon, which is energetically unfavorable. masterorganicchemistry.com

Trans-etherification, the exchange of the alkyl group of an ether, is a less common reaction and typically requires specific catalysts. While methods for the trans-etherification of aryl ethers exist, they often involve transition metal catalysis or specific reagents designed to facilitate the C-O bond cleavage and formation. nih.govorganic-chemistry.org No specific studies on the trans-etherification of this compound have been reported.

Mechanistic Insights into Key Transformations

Kinetic Studies and Reaction Pathway Elucidation

As of this review, no specific kinetic studies have been published for the ether cleavage or trans-etherification of this compound. A hypothetical kinetic study of its acid-catalyzed ether cleavage would likely involve monitoring the disappearance of the starting material or the formation of the 3-fluoro-5-(methylthio)phenol product over time under various concentrations of acid and nucleophile. This would allow for the determination of the reaction order with respect to the reactants and the calculation of the rate constant.

The reaction rate is expected to be dependent on several factors:

Acid Strength: A stronger acid would lead to a higher concentration of the protonated ether, thus increasing the reaction rate. wikipedia.org

Nucleophilicity of the Halide: The rate of cleavage typically follows the order HI > HBr > HCl, corresponding to the increasing nucleophilicity of the halide ion (I > Br > Cl). wikipedia.org

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate.

A general representation of the expected rate-determining step for the S(_N)2 cleavage is shown below:

ReactantsConditionsProductsExpected Rate Law
This compoundStrong Acid (HX)3-fluoro-5-(methylthio)phenol + Et-XRate = k[Aryl-O-Et][H][X] (pseudo-second order)
Table 1: Hypothetical Kinetic Parameters for the Acid-Catalyzed Ether Cleavage of this compound.

Transition State Analysis

Detailed transition state analysis for reactions involving this compound is absent from the scientific literature. Such analyses are typically performed using computational chemistry methods, such as Density Functional Theory (DFT). researchgate.netnih.gov

For the proposed S(_N)2 ether cleavage, a computational study would model the transition state where the nucleophilic halide is forming a bond with the ethyl carbon while the C-O bond to the phenoxy group is breaking. This would be a trigonal bipyramidal transition state at the alpha-carbon of the ethyl group. Calculations would determine the activation energy of this step, providing a theoretical basis for the reaction's feasibility and rate. researchgate.net The geometry of the transition state would be influenced by the steric and electronic effects of the substituted phenyl ring.

Advanced Spectroscopic Characterization and Structural Investigations of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While a standard one-dimensional (1D) ¹H and ¹³C NMR spectrum provides fundamental information about the chemical shifts and multiplicities of the protons and carbons, multi-dimensional NMR experiments are necessary to piece together the complete molecular puzzle of 3-Ethoxy-5-fluorophenyl methyl sulfide (B99878).

Correlation Spectroscopy (COSY): This 2D experiment would reveal the scalar couplings between protons that are separated by two or three bonds (²JHH and ³JHH). For 3-Ethoxy-5-fluorophenyl methyl sulfide, COSY would be expected to show a correlation between the methyl and methylene (B1212753) protons of the ethoxy group (-OCH₂CH₃). It would also show correlations between the aromatic protons on the phenyl ring, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This would allow for the unambiguous assignment of each protonated carbon atom by linking the proton chemical shifts to their corresponding carbon signals. For instance, the signals for the methyl and methylene carbons of the ethoxy group and the methyl carbon of the sulfide group would be identified.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. This technique would be instrumental in connecting the different functional groups of this compound. For example, it would be expected to show correlations between the methylene protons of the ethoxy group and the aromatic carbon to which it is attached. Similarly, correlations between the methyl protons of the sulfide group and its attached aromatic carbon would be observed.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space interactions between the protons of the ethoxy group and the adjacent aromatic proton, or between the methyl sulfide protons and its neighboring aromatic proton.

Table 1: Illustrative Expected 2D NMR Correlations for this compound (Note: This table is a hypothetical representation of expected correlations, as experimental data is not publicly available.)

NMR Experiment Expected Key Correlations Information Gained
COSY -OCH₂CH₃ ↔ -OCH₂ CH₃Aromatic H ↔ Aromatic HConnectivity of protons within the ethoxy group and on the aromatic ring.
HSQC -OCH₂ CH₃ ↔ -OC H₂CH₃-OCH₂CH₃ ↔ -OCH₂C H₃-SCH₃ ↔ -SC H₃Aromatic H ↔ Aromatic C Direct one-bond C-H correlations, assigning protonated carbons.
HMBC -OCH₂ CH₃ ↔ Aromatic C -O-SCH₃ ↔ Aromatic C -SAromatic H ↔ various Aromatic C Connectivity between functional groups and the aromatic ring.
NOESY -OCH₂ CH₃ ↔ adjacent Aromatic H -SCH₃ ↔ adjacent Aromatic H Through-space proximity of protons, confirming spatial arrangement.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a calibration curve specific to the analyte. By integrating the signals of the target compound against a certified internal standard of known concentration, a precise and accurate quantification can be achieved. For this compound, qNMR could be employed to monitor the progress of its synthesis by measuring the disappearance of starting materials and the appearance of the product over time. Furthermore, it would be the definitive method for assessing the purity of the final product, providing a direct measure of its mass fraction.

In conjunction with experimental studies, theoretical calculations, often using density functional theory (DFT), can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing these predicted shifts with the experimental data can provide a high level of confidence in the structural assignment. Discrepancies between the calculated and experimental values can also highlight interesting electronic effects or conformational preferences that might not be immediately obvious from the experimental data alone.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₉H₁₁FOS), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm its elemental composition.

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecular ion can be investigated. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the ethoxy group, the methyl group, or other neutral fragments.

Table 2: Illustrative HRMS Fragmentation Data for a Related Compound, Ethyl Methyl Sulfide (Note: This data is for Ethyl Methyl Sulfide (C₃H₈S) and serves as an example of fragmentation analysis. The fragmentation of this compound would be more complex.)

Fragment Ion (m/z) Proposed Structure/Loss
76[CH₃CH₂SCH₃]⁺ (Molecular Ion)
61[CH₃S]⁺ (Loss of C₂H₅)
47[CH₂S]⁺ (Loss of C₂H₅ and H)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Structure Characterization

For this compound, IR and Raman spectroscopy would be expected to show characteristic bands for the following functional groups:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed.

C=C stretching: Vibrations within the aromatic ring.

C-O stretching: The ether linkage of the ethoxy group.

C-F stretching: The carbon-fluorine bond on the aromatic ring.

C-S stretching: The carbon-sulfur bond of the methyl sulfide group.

Similar to NMR, theoretical calculations can be employed to predict the vibrational frequencies of this compound. By performing a frequency calculation on the optimized geometry of the molecule, a theoretical IR and Raman spectrum can be generated. These calculated frequencies are often scaled to better match the experimental values. The correlation between the experimental and theoretical spectra allows for a detailed and confident assignment of the observed vibrational bands to specific molecular motions. This combined approach provides a powerful tool for the complete vibrational analysis of the compound.

Table 3: Expected Characteristic Vibrational Frequencies for this compound (Note: These are approximate frequency ranges based on typical values for the respective functional groups.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
C-O (Ether)Stretching1260 - 1000
C-FStretching1400 - 1000
C-SStretching800 - 600

Based on the current publicly available scientific literature, a detailed article on the advanced spectroscopic and structural characterization of This compound cannot be generated.

Extensive searches for specific experimental data, including X-ray crystallography, Hirshfeld surface analysis, UV-Vis spectroscopy, and chiroptical spectroscopy for the compound "this compound," did not yield any specific results. The scientific community has not published dedicated studies on these particular analytical aspects for this molecule.

While research exists on compounds with similar structural features, such as ethoxy and fluorophenyl groups, the strict requirement to focus solely on "this compound" and to include detailed, specific research findings and data tables prevents the creation of an article that meets the user's request. The generation of scientifically accurate content for the specified outline is contingent on the availability of this primary research data, which is currently absent from the public domain. Therefore, it is not possible to provide the requested article at this time.

Computational and Theoretical Chemistry Studies of 3 Ethoxy 5 Fluorophenyl Methyl Sulfide

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is a method that maps the complex many-electron problem onto a simpler one of a non-interacting system that yields the same electron density. DFT, particularly with functionals like B3LYP, is widely used to investigate the ground state properties of organic molecules.

Optimized Molecular Geometry and Conformation Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. Using DFT methods, such as with the B3LYP functional and a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of 3-Ethoxy-5-fluorophenyl methyl sulfide (B99878) would be systematically varied until the structure with the minimum energy is found.

This process also involves a conformation analysis to identify the most stable conformer. For 3-Ethoxy-5-fluorophenyl methyl sulfide, this would involve studying the rotation around the C-O bond of the ethoxy group and the C-S bond of the methyl sulfide group. The potential energy surface can be scanned by rotating these dihedral angles to locate the global minimum energy conformation.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Example Data)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-F1.35 Å
C-O (ethoxy)1.37 Å
C-S (sulfide)1.78 Å
Bond AngleC-S-C98.9°
C-O-C118.5°
Dihedral AngleC-C-O-C180° (anti-periplanar)

Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations would provide the energies of these orbitals and a visualization of their electron density distributions. The HOMO is expected to be localized on the electron-rich parts of the molecule, likely the sulfur and oxygen atoms and the phenyl ring. The LUMO, conversely, would be distributed over the electron-deficient areas.

Table 2: Hypothetical Frontier Orbital Energies and Related Properties of this compound (Example Data)

ParameterValue (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.25
Ionization Potential (I ≈ -EHOMO)6.50
Electron Affinity (A ≈ -ELUMO)1.25

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is a 3D plot of the electrostatic potential onto the electron density surface, where different colors represent different potential values. Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential and are prone to nucleophilic attack. Green and yellow areas represent regions of near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen and fluorine atoms due to their high electronegativity, and also potentially around the sulfur atom. Positive potential (blue) would be expected around the hydrogen atoms of the methyl and ethoxy groups. This provides a visual guide to how the molecule will interact with other charged or polar species.

Ab Initio and Semi-Empirical Methods for Electronic Structure and Bonding

While DFT is a powerful tool, other computational methods can also be employed. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. These methods can provide valuable insights but are often more computationally expensive than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. These methods are much faster and can be used for very large molecular systems, though they are generally less accurate than DFT or ab initio methods. A comparative study using these different levels of theory could provide a more comprehensive understanding of the electronic structure and bonding in this compound.

Quantum Chemical Topology and Bond Critical Point Analysis

Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density to understand chemical bonding. This analysis can identify bond critical points (BCPs) between atoms, which are points where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, can characterize the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds). For this compound, QTAIM could be used to precisely characterize the C-F, C-O, and C-S bonds.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large hyperpolarizability values are promising candidates for NLO applications.

The NLO properties of this compound could be calculated using DFT. The presence of donor (ethoxy, methyl sulfide) and acceptor-like (fluorine) groups on the phenyl ring could lead to intramolecular charge transfer, which is a key factor for enhancing NLO response. The calculated values of polarizability and hyperpolarizability would indicate the potential of this molecule as an NLO material.

Table 3: Hypothetical Calculated NLO Properties of this compound (Example Data)

PropertyCalculated Value (esu)
Dipole Moment (μ)2.5 D
Mean Polarizability (α)20 x 10-24
First Hyperpolarizability (βtot)15 x 10-30

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscapes of molecules by simulating their motion over time. youtube.com For this compound, MD simulations would be crucial in understanding the flexibility of the ethoxy and methyl sulfide groups and their preferred orientations relative to the benzene (B151609) ring.

Detailed conformational analysis of similar molecules, such as ethoxybenzene, has been performed using methods like Density Functional Theory (DFT). researchgate.net These studies reveal the rotational barriers and stable conformers of the molecule. For ethoxybenzene, the most stable conformation is found to be planar, with the ethyl group in a trans position relative to the C-O bond of the ether linkage. researchgate.net However, the energy difference between various conformers is often small, suggesting that multiple conformations can coexist at room temperature. researchgate.net

In the case of this compound, the presence of additional substituents (fluoro and methyl sulfide groups) would influence the conformational preferences. A computational study on substituted benzothiazole (B30560) derivatives showed that varying dihedral angles can lead to the identification of multiple stable conformers. mdpi.com A similar approach for this compound would involve rotating the C-O and C-S bonds to map the potential energy surface and identify low-energy conformers.

Table 1: Representative Conformational Analysis Data for a Related Compound (5,6-dimethoxy-1-indanone)

This table, adapted from a study on a related methoxy-substituted compound, illustrates how computational methods can identify stable conformers and their relative energies. nih.gov A similar analysis for this compound would be invaluable.

ConformerRelative Energy (kcal/mol)Computational Method
Conformer 1 (most stable)0.00CAM-B3LYP/6-311G(d,p)
Conformer 21.62CAM-B3LYP/6-311G(d,p)
Conformer 31.42CAM-B3LYP/6-311G(d,p)
Conformer 41.62CAM-B3LYP/6-311G(d,p)
Conformer 5 (least stable)2.79CAM-B3LYP/6-311G(d,p)

Predictive Modeling of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Predictive modeling of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the interpretation and confirmation of experimental data.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of aromatic compounds are highly dependent on the electronic environment of the nuclei. youtube.com For this compound, the electron-donating ethoxy group and the electron-withdrawing fluorine atom would have distinct effects on the chemical shifts of the aromatic protons and carbons. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict these shifts. mdpi.com Studies on benzothiazole derivatives have shown good agreement between experimental and GIAO-calculated NMR chemical shifts. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. DFT calculations are highly effective in predicting the vibrational frequencies and IR intensities of molecules. dtic.mil For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and alkyl groups, C-O and C-S stretching, and C-F stretching. DFT calculations on related sulfide complexes and other organic molecules have demonstrated the ability to assign complex vibrational spectra by correlating experimental bands with calculated frequencies. nih.govmdpi.com

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths of electronic transitions. For this compound, the absorption bands would be influenced by the interplay of the substituents on the aromatic ring. Theoretical investigations on similar systems, such as thiopyridone isomers, have shown how substitution patterns affect the electronic excited states and their relaxation pathways. chemrxiv.org

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Aromatic Compound

This illustrative table demonstrates the typical accuracy of predictive modeling for spectroscopic parameters of a substituted aromatic compound.

Spectroscopic ParameterPredicted ValueExperimental ValueComputational Method
¹³C NMR Chemical Shift (ppm)120-160115-155GIAO/DFT
IR Frequency (cm⁻¹) C=C stretch16051600B3LYP/6-311G(d,p)
UV-Vis λmax (nm)275270TD-DFT

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides invaluable insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, key reactions would involve electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The ethoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The methyl sulfide group is also activating and ortho-, para-directing. Theoretical studies on aromatic ethers have detailed the mechanism of electrophilic substitution, which proceeds through the formation of a sigma complex (arenium ion). numberanalytics.commasterorganicchemistry.com Computational modeling can be used to determine the relative stability of the possible sigma complexes for substitution at different positions on the ring of this compound, thus predicting the regioselectivity of reactions like nitration or halogenation. numberanalytics.com

Nucleophilic Aromatic Substitution: While less common for such electron-rich systems, nucleophilic aromatic substitution can occur under specific conditions, particularly if a strong electron-withdrawing group is present or via a benzyne (B1209423) mechanism. acs.org Theoretical investigations can elucidate the feasibility of such reactions by calculating the activation barriers for the formation of intermediates like the Meisenheimer complex.

Transition State Theory: At the heart of mechanistic studies is the location of the transition state structure on the potential energy surface. Computational methods allow for the optimization of these high-energy structures and the calculation of their vibrational frequencies to confirm they are true transition states (i.e., having one imaginary frequency). This information is critical for determining the rate-determining step of a reaction and understanding how substituents influence reactivity.

Synthetic Utility and Advanced Derivatization in Modern Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Molecules

As a substituted aromatic compound, 3-Ethoxy-5-fluorophenyl methyl sulfide (B99878) holds potential as a foundational element in the construction of more elaborate molecular architectures. Organic building blocks are fundamental to the assembly of complex target molecules, including pharmaceuticals, agrochemicals, and materials. The distinct electronic properties conferred by the ethoxy, fluoro, and methyl sulfide groups can influence the reactivity of the aromatic ring and provide handles for a variety of chemical transformations.

Precursor to Novel Heterocyclic Systems

While specific examples of the conversion of 3-Ethoxy-5-fluorophenyl methyl sulfide into heterocyclic systems are not prominently documented, the functional groups present on the molecule offer several hypothetical pathways for such syntheses. For instance, the methyl sulfide group can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as leaving groups in nucleophilic aromatic substitution reactions to form carbon-heteroatom bonds, a key step in the formation of many heterocyclic rings. Furthermore, ortho-lithiation directed by the ethoxy group could introduce functionalities that can then participate in cyclization reactions to build fused heterocyclic systems.

Intermediate in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. There is currently a lack of specific published examples detailing the use of this compound as a reactant in MCRs. However, its potential inclusion in such reactions could be envisioned. For instance, if converted to an aldehyde or ketone derivative, it could participate in well-known MCRs like the Biginelli or Hantzsch reactions to generate substituted pyrimidines or dihydropyridines, respectively.

Chemoselective Modifications and Functional Group Interconversions

The presence of multiple functional groups on this compound necessitates careful control of reaction conditions to achieve chemoselectivity. The sulfide group is susceptible to oxidation to the corresponding sulfoxide and sulfone, a transformation that can be accomplished using a variety of oxidizing agents. The choice of reagent and conditions would be critical to avoid undesired reactions at other sites. The ethoxy group is generally stable but can be cleaved under harsh acidic conditions. The fluorine atom is typically unreactive but can influence the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect.

Development of Novel Reagents and Catalysts Utilizing the Compound's Core Structure

The core structure of this compound could potentially be elaborated into more complex molecules that serve as reagents or catalysts. For example, the introduction of a phosphine (B1218219) group onto the aromatic ring could lead to the formation of a ligand for transition metal catalysis. The specific substitution pattern of the starting material would influence the steric and electronic properties of such a ligand, potentially tuning the reactivity and selectivity of the resulting catalyst. However, there are no specific reports of such applications for this compound at present.

Applications in Materials Chemistry

The unique combination of functional groups in this compound suggests its potential as a monomer or precursor in the field of materials chemistry. The fluorine and sulfur atoms can impart specific properties, such as thermal stability, hydrophobicity, and high refractive index, to polymers or other materials.

Precursors for Functional Polymers or Oligomers

While there is no direct evidence of this compound being used in polymerization reactions, its structure lends itself to such applications. For example, further functionalization to introduce polymerizable groups, such as vinyl or acrylic moieties, could allow for its incorporation into polymer chains. The resulting polymers could exhibit interesting properties due to the presence of the fluoro and thioether groups. The development of such materials would require dedicated synthetic and materials science research.

Components in Supramolecular Assemblies

The molecular architecture of this compound, featuring a thioether linkage, an aromatic ring, and strategically positioned ethoxy and fluoro substituents, endows it with the potential to act as a versatile building block in supramolecular chemistry. Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. frontiersin.org The formation of these ordered structures is driven by a variety of interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers. frontiersin.orgnsf.gov

The sulfur atom of the methyl sulfide group is a key player in its supramolecular behavior. As a soft donor, it can coordinate with various transition metals, facilitating the self-assembly of metallacryptands and other complex three-dimensional structures. nsf.govrsc.org This coordination ability is a cornerstone of metalloid-directed self-assembly. nsf.gov

Furthermore, the aromatic ring of this compound can participate in π-π stacking interactions, a common organizing force in the assembly of macrocycles and other supramolecular architectures. frontiersin.org The electronic nature of the ring, influenced by the electron-donating ethoxy group and the electron-withdrawing fluoro group, can modulate the strength and geometry of these interactions.

Table 1: Potential Non-Covalent Interactions in Supramolecular Assemblies

Interaction TypeParticipating Moiety in this compoundPotential Role in Assembly
Metal CoordinationThioether (Sulfur atom)Formation of metallacycles and cages nsf.gov
π-π StackingPhenyl RingStabilization of stacked aromatic structures frontiersin.org
Hydrogen BondingFluoro, Ethoxy (Oxygen) groupsDirectional control and structural reinforcement frontiersin.org
Dipole-DipoleC-F, C-O, C-S bondsFine-tuning of molecular packing and orientation frontiersin.org

Strategies for Stereoselective Synthesis of Chiral Analogues

The development of chiral analogues of this compound is a significant objective in modern organic synthesis, as chiral sulfur compounds are crucial in medicinal chemistry and as catalysts. nih.govrsc.org Strategies for introducing chirality stereoselectively can target either the carbon framework or the sulfur atom itself.

The asymmetric synthesis of chiral thioethers is a well-developed field, offering several robust methodologies. bohrium.com A primary approach is the asymmetric sulfa-Michael addition, where a thiol adds to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst, such as a bifunctional iminophosphorane, to create a new stereocenter with high enantioselectivity. bohrium.com Another powerful method is the asymmetric α-sulfenylation of carbonyl compounds, which installs a thioether group at the α-position. bohrium.com This reaction often employs chiral organocatalysts to avoid the deactivation of metal catalysts by the sulfur species. bohrium.com

Transition-metal-catalyzed cross-coupling reactions also provide a versatile route. For example, a nickel-catalyzed asymmetric cross-coupling between an organotitanium nucleophile and a suitable electrophile can generate CF3-substituted chiral benzylic thioethers, a strategy adaptable for other analogues. bohrium.com Furthermore, classical nucleophilic substitution reactions (SN2) using a chiral substrate or a sulfur nucleophile with a chiral leaving group can yield enantiomerically enriched products. bohrium.com

Creating chirality at the sulfur center itself, to form a chiral sulfoxide, is typically achieved through the asymmetric oxidation of the parent thioether. This transformation can be accomplished using chiral oxidizing agents or a stoichiometric oxidant in the presence of a chiral catalyst, such as a vanadium or titanium complex with chiral ligands.

Table 2: Overview of Stereoselective Synthesis Strategies for Chiral Thioethers

Synthetic StrategyDescriptionKey Reagents/CatalystsRef.
Asymmetric Sulfa-Michael AdditionConjugate addition of a thiol to an α,β-unsaturated system.Chiral organic molecular catalysts (e.g., bifunctional iminophosphoranes). bohrium.com
Asymmetric α-SulfenylationElectrophilic sulfenylation of a prochiral enolate or enol equivalent.Chiral molecular catalysts, electrophilic sulfur reagents (e.g., N-(phenylthio)succinimide). bohrium.com
Asymmetric Cross-CouplingMetal-catalyzed coupling of a sulfur-containing nucleophile with an electrophile.Chiral ligands with metals like Nickel (Ni) or Palladium (Pd). bohrium.com
Nucleophilic Substitution (SN2)Displacement of a leaving group by a sulfur nucleophile on a chiral substrate.Chiral electrophiles or chiral phase-transfer catalysts. bohrium.com
Asymmetric OxidationOxidation of the sulfide to a chiral sulfoxide.Chiral reagents (e.g., Sharpless reagent) or catalysts (e.g., Vanadium-based). rsc.org

Future Research Directions and Unexplored Avenues for 3 Ethoxy 5 Fluorophenyl Methyl Sulfide

Emerging Synthetic Methodologies and Catalyst Development

The development of novel and efficient synthetic routes to 3-Ethoxy-5-fluorophenyl methyl sulfide (B99878) and its analogs is a primary area for future research. While standard nucleophilic aromatic substitution and cross-coupling reactions can be envisaged for its synthesis, there is considerable scope for improvement and innovation.

Future work could focus on:

Catalyst Development: Investigating new catalyst systems, such as advanced palladium, copper, or nickel complexes, could lead to more efficient and selective syntheses. The development of catalysts that can operate under milder conditions with lower catalyst loadings would be a significant advancement.

C-H Functionalization: Direct C-H functionalization represents a more atom-economical approach to synthesizing derivatives of 3-Ethoxy-5-fluorophenyl methyl sulfide. Research into regioselective C-H ethoxylation or methylation on a fluorinated phenyl sulfide core could provide more direct and environmentally friendly synthetic pathways.

Flow Chemistry: The application of continuous flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and reaction control, particularly for potentially exothermic fluorination or etherification reactions.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Classical Multi-step SynthesisWell-established reactionsGenerates significant waste, multiple purification steps
Catalyst-driven Cross-CouplingHigh yields and selectivityCatalyst cost and removal, ligand sensitivity
Direct C-H FunctionalizationHigh atom economy, fewer stepsRegioselectivity control, harsh reaction conditions
Flow Chemistry SynthesisEnhanced safety and control, easy scale-upSpecialized equipment required, potential for blockages

Advanced Analytical Techniques for In-situ Monitoring of Reactions

To optimize the synthesis of this compound, the use of advanced analytical techniques for real-time reaction monitoring is crucial. Process Analytical Technology (PAT) tools can provide valuable insights into reaction kinetics, mechanisms, and the formation of impurities.

Future research in this area should include:

In-situ Spectroscopy: The implementation of in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the consumption of reactants and the formation of products and intermediates in real-time.

Reaction Calorimetry: This technique can be used to study the thermal profile of the synthesis, providing critical data for safe scale-up.

Hyphenated Chromatographic Techniques: The use of online High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) can provide detailed information on the formation of byproducts and help in optimizing reaction conditions to maximize purity.

Expansion of Computational Modeling Capabilities

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before embarking on extensive experimental work.

Areas for expansion of computational modeling include:

DFT Calculations: Density Functional Theory (DFT) can be used to predict spectroscopic properties (NMR, IR), molecular geometry, and electronic properties. These predictions can aid in the structural confirmation of the synthesized molecule.

Reaction Mechanism Modeling: Computational modeling can be employed to elucidate potential reaction mechanisms for the synthesis of this compound, helping to identify key intermediates and transition states. This understanding can guide the optimization of reaction conditions.

Prediction of Biological Activity: The incorporation of fluorine and an ethoxy group suggests potential biological activity. nih.govtandfonline.com Molecular docking studies could be performed to predict the binding affinity of this compound with various biological targets, such as enzymes and receptors, which are often implicated in medicinal chemistry. nih.govtandfonline.comacs.orgresearchgate.net

Potential for Green and Sustainable Chemical Processes

The principles of green chemistry should be a guiding factor in the future development and application of this compound.

Key areas for green chemistry research are:

Solvent Selection: Investigating the use of greener solvents, such as bio-based solvents or supercritical fluids, for the synthesis and purification of this compound.

Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources.

Catalytic Degradation: Researching catalytic methods for the degradation of any potential waste generated during its synthesis or at the end of its life cycle to prevent environmental accumulation.

Interdisciplinary Research Opportunities (excluding prohibited areas)

The unique structural features of this compound open up a number of interdisciplinary research opportunities.

Medicinal Chemistry: The presence of a fluorine atom can enhance metabolic stability and binding affinity of molecules to biological targets. nih.govtandfonline.comacs.orgresearchgate.netnih.gov Future research could explore the potential of this compound as a scaffold for the development of new therapeutic agents.

Agrochemicals: Phenyl ethers and fluorinated compounds are common motifs in herbicides and pesticides. wikipedia.orgnufarm.comnih.govgoogle.com Investigating the herbicidal or pesticidal activity of this compound and its derivatives could lead to the development of new crop protection agents.

Materials Science: Sulfur-containing polymers can exhibit interesting optical and electronic properties. tandfonline.comacs.orgmdpi.comingentaconnect.comcjps.org The potential of this compound as a monomer for the synthesis of novel polymers with tailored properties, such as high refractive index or thermal stability, is an exciting area for exploration. The presence of the polarizable sulfur atom and the rigid aromatic ring could contribute to desirable material characteristics.

Q & A

Basic: What are the common synthetic routes for 3-Ethoxy-5-fluorophenyl methyl sulfide, and what methodological considerations are crucial for optimizing yield and purity?

Answer:
The synthesis typically involves nucleophilic substitution reactions to introduce the ethoxy and methylthio groups. A key intermediate is the chlorosulfonyl derivative, which can undergo thiolation using sodium hydrosulfide (NaSH) under controlled reflux conditions. For example, methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate ( ) illustrates the use of chlorosulfonyl intermediates in analogous syntheses. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitoring via TLC or NMR (1H, 19F) are critical for ensuring purity. Reaction temperature control (e.g., maintaining 0–5°C during sulfonation) minimizes side reactions .

Advanced: How can X-ray crystallography using SHELX software elucidate the crystal structure of this compound?

Answer:
Single-crystal X-ray diffraction data can be processed using SHELXL ( ) for structure refinement, which handles anisotropic displacement parameters and hydrogen bonding networks. The software’s robust algorithms are optimized for small-molecule crystallography, enabling precise determination of bond lengths and angles. For visualization, ORTEP-3 ( ) generates thermal ellipsoid plots to assess atomic displacement, critical for identifying disorder or dynamic effects in the crystal lattice. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Basic: What analytical techniques are recommended for confirming the purity and identity of this compound?

Answer:

  • NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) identifies ethoxy (δ 1.3–1.5 ppm, triplet) and methylthio (δ 2.5 ppm, singlet) groups. 19F NMR confirms fluorine substitution (e.g., δ -110 to -115 ppm).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 254 nm.
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 218). Cross-referencing with literature data ( ) ensures consistency .

Advanced: How can researchers systematically address contradictory data in the literature regarding the biological activity of this compound?

Answer:
Adopt systematic review methodologies outlined by EFSA ():

Search Strategy : Develop tailored search strings (e.g., "(this compound) AND (bioactivity OR toxicity)") across PubMed, SciFinder, and Scopus.

Study Selection : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo models).

Critical Appraisal : Evaluate study quality (e.g., sample size, control groups) and resolve discrepancies via meta-analysis or dose-response validation .

Basic: What oxidation products are expected when this compound is treated with common oxidizing agents?

Answer:
Controlled oxidation with H2O2 (30% in acetic acid, 0°C) yields the sulfoxide, while stronger oxidants like mCPBA (meta-chloroperbenzoic acid) produce the sulfone. Reaction progress is monitored via TLC (Rf shift) or 1H NMR (methylthio singlet splitting into sulfoxide doublets at δ 2.7–3.1 ppm). Safety protocols for handling peroxides (e.g., cold quenching) are essential .

Advanced: What strategies are effective in modifying the pharmacophore of this compound to enhance its interaction with biological targets?

Answer:

  • Substituent Variation : Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to improve lipophilicity.
  • Fluorine Scanning : Introduce additional fluorine atoms at the 2- or 4-positions to modulate electronic effects.
  • Computational Docking : Use AutoDock Vina to predict binding affinities with enzymes like cytochrome P450. Analogous studies on sulfonamide derivatives ( ) demonstrate the utility of structure-activity relationship (SAR) models .

Basic: What safety protocols are essential when handling reactive intermediates during the synthesis of this compound?

Answer:

  • Chlorosulfonyl Intermediates : Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid exposure.
  • Quenching : Neutralize excess chlorosulfonyl chloride with ice-cold sodium bicarbonate.
  • Waste Disposal : Collect halogenated waste in designated containers per EPA guidelines ( ) .

Advanced: How can computational methods like DFT aid in predicting the reactivity and stability of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Studies on allyl methyl sulfide () demonstrate DFT’s accuracy in modeling sulfur-centered reactivity. Solvent effects (PCM model) and transition-state optimization further refine reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.